molecular formula C22H19N3O5S2 B2779438 N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide CAS No. 753463-58-0

N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide

Cat. No.: B2779438
CAS No.: 753463-58-0
M. Wt: 469.53
InChI Key: FEUOYRRSMVIZFB-UHFFFAOYSA-N
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Description

2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide is a complex heterocyclic compound that features a unique fusion of chromeno, thiopyrano, and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds to yield the corresponding S-alkyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the acetamide position.

Scientific Research Applications

2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromeno and thiazol moieties may also contribute to its activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of chromeno, thiopyrano, and thiazol moieties is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-12-2-4-14(5-3-12)23-18(26)9-24-21-20(32-22(24)27)19-13(11-31-21)10-30-17-7-6-15(25(28)29)8-16(17)19/h2-8,13,19H,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUOYRRSMVIZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=C4C=C(C=C5)[N+](=O)[O-])CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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